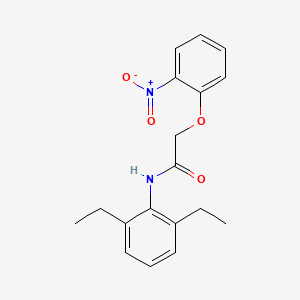![molecular formula C16H13FN4O2S B5666200 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5666200.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a member of the thiadiazole ureas, which are notable for their diverse range of biological activities and potential applications in various fields of chemistry and pharmacology. Although the specific compound "N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea" has not been directly studied, similar compounds have been explored in depth.
Synthesis Analysis
Synthesis of related compounds typically involves the reaction of amino-thiadiazole with various isocyanates or carboxylic acids. For example, N-(2,6-Difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]Urea was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Molecular Structure Analysis
These compounds often crystallize in specific space groups and exhibit planar structures due to intramolecular hydrogen bonds. For instance, the aforementioned compound crystallizes in the triclinic space group P − 1, with specific unit cell parameters, and shows intramolecular N–H···O hydrogen bonds (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Thiadiazole ureas exhibit various chemical reactions, primarily due to their functional groups. They may participate in hydrogen bonding and π–π stacking interactions, which are crucial for their biological activities. The intermolecular interactions play a significant role in their chemical behavior (Xin-jian Song et al., 2008).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are largely dependent on the specific substituents and the overall molecular structure. These properties are typically determined using techniques like X-ray crystallography, NMR, and MS (Xin-jian Song et al., 2008).
Propiedades
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-13-8-6-12(7-9-13)18-15(22)19-16-21-20-14(24-16)10-2-4-11(17)5-3-10/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCCXYPHWDIRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5666124.png)
![1-{2-[(2-amino-6-isopropylpyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol](/img/structure/B5666130.png)
![5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5666134.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5666158.png)
![3-methoxy-1-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5666166.png)
![[(1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-3-pyrrolidinyl)methyl]amine hydrochloride](/img/structure/B5666167.png)

![7-{[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}-3-methylquinazolin-4(3H)-one](/img/structure/B5666188.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5666205.png)
![N-(4-fluorophenyl)-2-[(1-naphthylmethyl)thio]acetamide](/img/structure/B5666211.png)
![7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666219.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5666225.png)